1-Butyl-3-(3,5-xylyl)urea
Description
1-Butyl-3-(3,5-xylyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom of the urea core and a 3,5-dimethylphenyl (xylyl) group attached to the other nitrogen. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and tunable solubility profiles.
Properties
CAS No. |
100076-51-5 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-butyl-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-4-5-6-14-13(16)15-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H2,14,15,16) |
InChI Key |
WJDKRGVQTYVGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Butyl-3-(3,5-xylyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dimethylphenyl isocyanate+butylamine→this compound
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Butyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-3-(3,5-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism by which 1-Butyl-3-(3,5-xylyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Table 1: Molecular Properties of 1-Butyl-3-(3,5-xylyl)urea and Analogs
*Calculated based on the sum of atomic masses.
Key Observations:
- Substituent Effects: The target compound’s mono-butyl substitution contrasts with the di-butyl analog in , which has a higher molecular weight (276.42 vs. ~221.31) and likely greater hydrophobicity due to the additional alkyl chain .
- Functional Group Variation : Tolbutamide () replaces the xylyl group with a sulfonyl-linked p-methylphenyl, introducing polar sulfonyl (-SO₂-) functionality. This difference significantly impacts solubility and pharmacological activity .
Thermodynamic and Physical Properties
Table 2: Thermodynamic Data for Tolbutamide (Reference for Sulfonylurea Analogs)
| Property | Value (Tolbutamide) | Implications for Target Compound* |
|---|---|---|
| Standard Enthalpy (ΔH°f) | -524.94 kJ/mol | Lower enthalpy due to lack of sulfonyl group |
| Melting Point (ΔHfus) | 43.66 kJ/mol | Likely higher than Tolbutamide (xylyl vs. sulfonyl) |
| LogP (Octanol/Water) | 1.783 | Higher logP expected for xylyl vs. sulfonyl |
| Water Solubility (log10ws) | -3.46 | Reduced solubility due to xylyl hydrophobicity |
*Inferred based on structural differences.
Key Observations:
- Hydrophobicity : The 3,5-xylyl group in the target compound is more hydrophobic than Tolbutamide’s sulfonyl group, suggesting lower aqueous solubility and higher membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
